1-(thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-(THIOPHENE-2-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(THIOPHENE-2-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the formation of the thiophene-2-sulfonyl chloride, which is then reacted with the piperidine derivative. The trifluoromethyl group is introduced through a radical trifluoromethylation process . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(THIOPHENE-2-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
1-(THIOPHENE-2-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 1-(THIOPHENE-2-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate in crop protection products.
Trifluoromethyl phenyl sulfone: Utilized as a nucleophilic trifluoromethylating agent.
Uniqueness
1-(THIOPHENE-2-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a thiophene ring, a trifluoromethyl group, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17F3N2O3S2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-thiophen-2-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C17H17F3N2O3S2/c18-17(19,20)13-5-1-6-14(10-13)21-16(23)12-4-2-8-22(11-12)27(24,25)15-7-3-9-26-15/h1,3,5-7,9-10,12H,2,4,8,11H2,(H,21,23) |
InChI Key |
IZZUEEGQLMHXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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